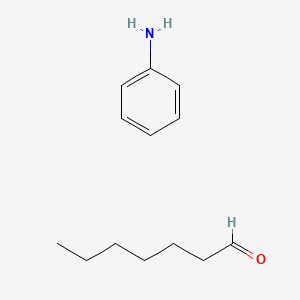

Aniline;heptanal

説明

特性

IUPAC Name |

aniline;heptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O.C6H7N/c1-2-3-4-5-6-7-8;7-6-4-2-1-3-5-6/h7H,2-6H2,1H3;1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLNJBOMKAYJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=O.C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-50-3 | |

| Record name | Heptanal, polymer with benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601009102 | |

| Record name | Heptanal--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9003-50-3 | |

| Record name | Heptanal, polymer with benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanal, polymer with benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanal--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanal, oligomeric reaction products with aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Aniline-Heptanal Reaction: A Deep Dive into its Core Mechanism and Secondary Reactivity

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate world of organic synthesis, the reaction between primary amines and aldehydes to form imines, or Schiff bases, serves as a fundamental cornerstone. This in-depth technical guide provides a comprehensive examination of the reaction mechanism between aniline and heptanal, a classic example of this transformation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical processes, explores potential secondary reactions, and offers insights into the experimental considerations for this versatile reaction.

Core Reaction Mechanism: Imine Formation

The reaction between aniline and heptanal proceeds via a nucleophilic addition-elimination pathway to yield N-heptylideneaniline, an imine. The reaction is typically facilitated by acid catalysis, which enhances the electrophilicity of the heptanal carbonyl carbon.

The mechanism can be dissected into two principal stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of heptanal. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which significantly increases the carbonyl carbon's susceptibility to nucleophilic attack. This initial addition results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

-

Dehydration: The hemiaminal intermediate is generally unstable and readily undergoes dehydration to form the stable imine. The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom facilitates the elimination of water, forming a carbon-nitrogen double bond. A final deprotonation step regenerates the acid catalyst and yields the final imine product.

The overall reaction is reversible. To drive the equilibrium towards the formation of the imine, it is common practice to remove the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[1]

Experimental Protocols

While specific quantitative data such as reaction kinetics for the aniline-heptanal system are not extensively detailed in publicly available literature, general experimental procedures for imine synthesis are well-established and can be adapted.

General Protocol for Imine Synthesis:

A common laboratory procedure involves the reaction of an aldehyde with a primary amine in the presence of an acid catalyst.[1][2] The removal of water is crucial for achieving high yields.[1]

| Parameter | Typical Condition | Notes |

| Reactants | Aniline (1 eq.), Heptanal (1-1.2 eq.) | A slight excess of the aldehyde can help drive the reaction to completion. |

| Catalyst | p-Toluenesulfonic acid (catalytic amount) | Other acids like acetic acid or hydrochloric acid can also be used. The pH should be mildly acidic (around 4-5) to avoid protonation of the amine nucleophile.[1] |

| Solvent | Toluene, Benzene, or Hexane | A solvent that forms an azeotrope with water is ideal for use with a Dean-Stark apparatus. |

| Temperature | Reflux | Heating is required to facilitate both the reaction and the azeotropic removal of water. |

| Water Removal | Dean-Stark apparatus, molecular sieves | Essential for shifting the equilibrium towards the product.[2] |

| Work-up | Removal of solvent under reduced pressure, followed by distillation or recrystallization of the product. | Purification method depends on the physical state of the resulting imine. |

Logic of the Reaction Pathway

The following diagram illustrates the logical progression of the aniline-heptanal reaction, from starting materials to the final imine product.

Caption: Logical flow of the aniline-heptanal reaction.

Secondary Reactivity: Oligomerization and Aldol-Type Condensation

A crucial aspect of the aniline-heptanal reaction is the potential for the initially formed N-heptylideneaniline to undergo further reactions, leading to the formation of oligomeric or polymeric products. This is supported by the existence of a CAS number (9003-50-3) for "Heptanal, oligomeric reaction products with aniline".

A plausible mechanism for this oligomerization is a self-condensation of the imine, proceeding through an enamine intermediate in a manner analogous to an aldol condensation.

Proposed Mechanism for Dimerization:

-

Tautomerization: The N-heptylideneaniline can tautomerize to its enamine form. This equilibrium, while typically favoring the imine, provides a nucleophilic enamine intermediate.

-

Nucleophilic Attack: The enamine, acting as a nucleophile, can attack the electrophilic carbon of the imine double bond of another N-heptylideneaniline molecule.

-

Proton Transfer and Elimination: Subsequent proton transfers and elimination of aniline can lead to the formation of a larger, conjugated system.

This process can theoretically continue, leading to the formation of higher oligomers. The propensity for such side reactions is a critical consideration for researchers aiming to isolate the monomeric imine in high purity.

Signaling Pathway of the Core Reaction

The following diagram visualizes the key steps and intermediates in the acid-catalyzed formation of N-heptylideneaniline.

Caption: Aniline-heptanal imine formation pathway.

Characterization of N-heptylideneaniline

The structure of the synthesized N-heptylideneaniline can be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | - Disappearance of the C=O stretching band from heptanal (around 1715 cm⁻¹).- Disappearance of the N-H stretching bands from aniline (around 3300-3500 cm⁻¹).- Appearance of a C=N stretching band (around 1640-1690 cm⁻¹). |

| ¹H NMR Spectroscopy | - A characteristic signal for the imine proton (-CH=N-) in the downfield region.- Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the heptyl group. |

| ¹³C NMR Spectroscopy | - A signal for the imine carbon (-C=N-) in the downfield region (typically >160 ppm).- Signals for the carbons of the aromatic ring and the heptyl chain. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of N-heptylideneaniline (C₁₃H₁₉N, MW ≈ 189.30 g/mol ). |

Conclusion

The reaction between aniline and heptanal is a classic example of imine synthesis, a fundamental transformation in organic chemistry. While the primary reaction mechanism leading to N-heptylideneaniline is well-understood, the potential for subsequent oligomerization via aldol-type condensation presents both a challenge and an opportunity for further research. A thorough understanding of the reaction conditions and the underlying mechanisms is paramount for controlling the reaction outcome and for the successful application of this chemistry in the synthesis of more complex molecules in the pharmaceutical and materials science industries. Further investigation into the kinetics and optimization of this specific reaction, as well as the definitive characterization of the resulting oligomers, would be a valuable contribution to the field.

References

An In-Depth Technical Guide to the Formation of Schiff Bases from Aniline and Heptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the Schiff base N-heptylideneaniline, formed from the condensation reaction of aniline and heptanal. This document details the underlying reaction mechanism, provides adaptable experimental protocols, summarizes key quantitative data, and explores the relevance of this class of compounds in medicinal chemistry.

Core Concepts: The Chemistry of Schiff Base Formation

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] The formation of a Schiff base from an aldehyde or ketone and a primary amine is a reversible nucleophilic addition-elimination reaction.[1][3] The reaction is typically catalyzed by either an acid or a base, or can be driven by the removal of water.[3]

The mechanism of Schiff base formation proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (aniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (heptanal). This results in the formation of a tetrahedral intermediate called a carbinolamine.[1]

-

Dehydration: The carbinolamine is unstable and subsequently eliminates a molecule of water to form the stable imine. This dehydration step is the rate-determining step and is often facilitated by acid or base catalysis.[1]

Mildly acidic conditions (pH 4-5) are often optimal, as a high acid concentration can protonate the amine, rendering it non-nucleophilic.[1]

Reaction Schematics and Logical Workflows

The following diagrams illustrate the chemical processes involved in the formation of N-heptylideneaniline.

Experimental Protocols

General Protocol 1: Room Temperature Synthesis with a Heterogeneous Catalyst

This protocol is adapted from a procedure using Amberlyst® 15 as a catalyst for imine synthesis under solvent-free conditions.[2]

Materials:

-

Aniline (1.0 mmol)

-

Heptanal (1.1 mmol)

-

Amberlyst® 15 (0.2 g)

-

Diethyl ether or other suitable solvent for work-up

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 mmol) and heptanal (1.1 mmol).

-

Add Amberlyst® 15 (0.2 g) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether (5-10 mL) to the reaction mixture.

-

Filter the mixture to remove the catalyst.

-

Wash the catalyst with additional diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

General Protocol 2: Reflux with Acid Catalyst

This protocol is a more traditional approach involving heating under reflux with a catalytic amount of acid.

Materials:

-

Aniline (10 mmol)

-

Heptanal (10 mmol)

-

Ethanol or Methanol (50 mL)

-

Glacial acetic acid (2-3 drops)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve aniline (10 mmol) in ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

In a separate beaker, dissolve heptanal (10 mmol) in ethanol (25 mL).

-

Add the heptanal solution to the aniline solution with stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify as needed.

Quantitative Data and Characterization

Specific quantitative data for N-heptylideneaniline is not extensively reported. However, based on the characterization of similar Schiff bases, the following data can be anticipated.

Expected Yield and Physicochemical Properties

| Parameter | Expected Value/Property |

| Yield | 70-95% (highly dependent on the protocol) |

| Physical State | Likely a liquid or low-melting solid at room temperature |

| Color | Colorless to pale yellow |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone, DMF, DMSO) |

Spectroscopic Data

The following table summarizes the expected key spectroscopic features for the characterization of N-heptylideneaniline.

| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber |

| FTIR | C=N (imine) stretch | 1620-1650 cm⁻¹ |

| C-H (aromatic) stretch | ~3000-3100 cm⁻¹ | |

| C-H (aliphatic) stretch | ~2850-2960 cm⁻¹ | |

| ¹H NMR | -CH=N- (azomethine proton) | δ 8.0-8.5 ppm (triplet) |

| Aromatic protons | δ 6.8-7.5 ppm (multiplet) | |

| -N-CH₂- (methylene adjacent to N) | δ 3.4-3.7 ppm (multiplet) | |

| Aliphatic protons (rest of the chain) | δ 0.8-1.7 ppm (multiplets) | |

| Terminal -CH₃ | δ ~0.9 ppm (triplet) | |

| ¹³C NMR | -C=N- (azomethine carbon) | δ 160-170 ppm |

| Aromatic carbons | δ 120-150 ppm | |

| Aliphatic carbons | δ 14-40 ppm |

Applications in Drug Development and Medicinal Chemistry

Schiff bases are a versatile class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3][4][5] The imine group is often critical for their biological functions.[1]

Reported biological activities of various Schiff bases include:

-

Antibacterial and Antifungal Activity: Many Schiff bases and their metal complexes exhibit significant activity against various strains of bacteria and fungi.[1][3]

-

Anti-inflammatory and Anti-ulcer Activity: Certain Schiff bases derived from salicylaldehyde and substituted anilines have demonstrated anti-inflammatory and anti-ulcer properties.[4]

-

Anticancer and Antiproliferative Activity: Some Schiff base derivatives have been investigated for their potential as anticancer agents.[2]

-

Antiviral and Antimalarial Properties: The broad biological profile of Schiff bases also includes antiviral and antimalarial activities.[2]

While specific studies on N-heptylideneaniline are limited, its structure, combining an aromatic aniline moiety with a flexible aliphatic chain, presents an interesting profile for further investigation in medicinal chemistry. The lipophilicity introduced by the heptyl group could influence its pharmacokinetic properties, such as membrane permeability and distribution. Further research is warranted to explore the specific biological activities of this and related long-chain aliphatic-aromatic Schiff bases.

References

- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science [anjs.edu.iq]

An In-Depth Technical Guide to the Synthesis of N-heptylideneaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-heptylideneaniline, a Schiff base formed from the condensation reaction between heptanal and aniline. The document details the reaction mechanism, experimental protocols, and characterization data, presenting quantitative information in a clear, tabular format. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow, adhering to specified design constraints for clarity and accessibility.

Introduction

N-heptylideneaniline, an imine, is synthesized through a nucleophilic addition-elimination reaction between heptanal, an aliphatic aldehyde, and aniline, an aromatic amine. This reaction is a classic example of Schiff base formation, a fundamental transformation in organic chemistry with applications in various fields, including the synthesis of pharmaceutical intermediates and novel chemical entities. The formation of the characteristic carbon-nitrogen double bond (imine) is a reversible process, and the strategic removal of water is crucial to drive the reaction towards the product.

Reaction Mechanism and Pathway

The synthesis of N-heptylideneaniline proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of the aniline molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of heptanal. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine product, N-heptylideneaniline. This step is often catalyzed by the presence of an acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).

The overall reaction is an equilibrium process. To achieve high yields of the imine, it is essential to remove the water formed during the reaction, thereby shifting the equilibrium to the product side in accordance with Le Châtelier's principle.

Experimental Protocol

Materials:

-

Heptanal

-

Aniline

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Toluene (or another suitable azeotroping solvent)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a Soxhlet extractor with a drying agent in the thimble

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add equimolar amounts of heptanal and aniline. Dissolve the reactants in a suitable solvent that forms an azeotrope with water, such as toluene.

-

Water Removal: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser to the flask. Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene, which condenses in the Dean-Stark trap, allowing the dried toluene to return to the reaction flask. Continue refluxing until no more water is collected.

-

Solvent Removal: After the reaction is complete (as monitored by TLC or other suitable methods), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-heptylideneaniline.

-

Drying: Dry the purified crystals in a desiccator or under vacuum.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of N-heptylideneaniline. Note that these are representative values and may vary depending on the specific experimental conditions.

| Parameter | Value |

| Reactants | |

| Heptanal | 1.0 eq |

| Aniline | 1.0 eq |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 2-4 hours (monitor for completion) |

| Product | |

| Yield | >85% (typical) |

| Appearance | Pale yellow oil or low-melting solid |

Characterization Data

The structure and purity of the synthesized N-heptylideneaniline can be confirmed by various spectroscopic techniques. The expected characteristic signals are summarized below.

| Technique | Expected Data |

| ¹H NMR | - Imine proton (-CH=N-): A singlet or triplet around 8.0-8.5 ppm. - Aromatic protons: Multiplets in the range of 6.8-7.5 ppm. - Aliphatic protons (heptyl chain): A series of multiplets and a triplet in the upfield region (approx. 0.8-2.6 ppm). |

| ¹³C NMR | - Imine carbon (-CH=N-): A signal in the range of 160-170 ppm. - Aromatic carbons: Signals in the range of 120-150 ppm. - Aliphatic carbons (heptyl chain): Signals in the upfield region (approx. 14-40 ppm). |

| IR Spectroscopy | - C=N stretch (imine): A strong absorption band around 1640-1660 cm⁻¹. - C-H stretches (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=C stretches (aromatic): Bands around 1450-1600 cm⁻¹. |

Conclusion

The synthesis of N-heptylideneaniline is a straightforward and high-yielding reaction that serves as an excellent example of Schiff base formation. By understanding the reaction mechanism and employing appropriate experimental techniques, particularly for the removal of water, this compound can be efficiently prepared and purified. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product, which is essential for its application in research and development.

An In-depth Technical Guide to the Characterization of the Aniline-Heptanal Adduct (N-heptylideneaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the aniline-heptanal adduct, scientifically known as N-heptylideneaniline. This Schiff base, formed from the condensation reaction of aniline and heptanal, is a valuable intermediate in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol for its synthesis, and a thorough description of the analytical techniques used for its characterization.

Core Concepts: The Chemistry of Schiff Base Formation

The formation of N-heptylideneaniline is a classic example of the synthesis of a Schiff base (or imine). This reaction involves the nucleophilic addition of the primary amine (aniline) to the carbonyl group of the aldehyde (heptanal), followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid.[1][2][3]

The overall reaction can be summarized as follows:

C₆H₅NH₂ (Aniline) + CH₃(CH₂)₅CHO (Heptanal) ⇌ C₆H₅N=CH(CH₂)₅CH₃ (N-heptylideneaniline) + H₂O

The imine functional group (-C=N-) is a key feature of Schiff bases and plays a significant role in various chemical transformations and biological activities.[1][3]

Synthesis and Reaction Mechanism

The synthesis of N-heptylideneaniline is typically achieved by the direct condensation of aniline and heptanal. The reaction mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of heptanal, leading to the formation of a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine, N-heptylideneaniline.

The following diagram illustrates the acid-catalyzed reaction mechanism:

Caption: Acid-catalyzed formation of N-heptylideneaniline.

Experimental Protocol: Synthesis of N-heptylideneaniline

This protocol is a generalized procedure based on common methods for Schiff base synthesis.[1][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

-

Aniline (C₆H₅NH₂)

-

Heptanal (CH₃(CH₂)₅CHO)

-

Ethanol (or another suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol.

-

Add heptanal (1 equivalent) to the solution while stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-heptylideneaniline.

The following diagram outlines the general experimental workflow:

Caption: General workflow for the synthesis of N-heptylideneaniline.

Characterization of the Aniline-Heptanal Adduct

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized N-heptylideneaniline.

Physical and Chemical Properties

The following table summarizes some of the key physical and chemical properties of the aniline-heptanal adduct.

| Property | Value |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Appearance | Typically a yellow oil or low-melting solid |

| CAS Number | 9003-50-3 (for the polymeric form) |

Spectroscopic Data

The following tables provide expected ranges for the key spectroscopic data for N-heptylideneaniline, based on typical values for similar Schiff bases.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 - 8.3 | Triplet | Imine proton (-N=CH-) |

| ~7.0 - 7.4 | Multiplet | Aromatic protons (C₆H₅-) |

| ~2.4 - 2.6 | Triplet | Methylene group α to C=N |

| ~1.2 - 1.6 | Multiplet | Aliphatic methylene groups |

| ~0.8 - 0.9 | Triplet | Terminal methyl group |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | Imine carbon (-N=CH-) |

| ~148 - 152 | Aromatic C-N |

| ~120 - 130 | Aromatic carbons |

| ~35 - 40 | Methylene carbon α to C=N |

| ~22 - 32 | Aliphatic methylene carbons |

| ~14 | Terminal methyl carbon |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1620 - 1650 | C=N (Imine) stretching |

| ~3000 - 3100 | Aromatic C-H stretching |

| ~2850 - 2960 | Aliphatic C-H stretching |

| ~1580 - 1600 | C=C (Aromatic) stretching |

| ~690 - 770 | C-H (Aromatic) out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of N-heptylideneaniline is expected to show a molecular ion peak [M]⁺ at m/z = 189. The fragmentation pattern would likely involve cleavage of the alkyl chain and the aromatic ring.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the aniline-heptanal adduct, N-heptylideneaniline. The provided experimental protocol and expected spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward synthesis and the versatile reactivity of the imine functionality make this compound and its derivatives attractive targets for further investigation.

References

Spectroscopic Analysis of the Aniline-Heptanal Condensation Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the Schiff base product formed from the condensation reaction of aniline and heptanal, scientifically known as (E)-N-heptylideneaniline. This document details the experimental protocols for its synthesis and purification, along with an in-depth analysis of its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

The reaction between an amine and an aldehyde results in the formation of an imine, also known as a Schiff base. These compounds are of significant interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science, due to their diverse biological activities and roles as versatile intermediates. The specific reaction between aniline and heptanal yields (E)-N-heptylideneaniline, a compound whose structural elucidation relies heavily on modern spectroscopic techniques. This guide serves as a detailed reference for the synthesis and comprehensive spectroscopic characterization of this imine.

Synthesis and Experimental Protocol

The synthesis of (E)-N-heptylideneaniline is a straightforward condensation reaction. The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of heptanal, followed by dehydration to form the imine.

Reaction Pathway

Experimental Procedure

Materials:

-

Aniline (freshly distilled)

-

Heptanal

-

Ethanol (absolute)

-

Magnesium Sulfate (anhydrous)

Protocol:

-

In a round-bottom flask, dissolve aniline (e.g., 10 mmol) in absolute ethanol.

-

Add heptanal (10 mmol) dropwise to the aniline solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in a suitable organic solvent (e.g., diethyl ether) and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (E)-N-heptylideneaniline.

Spectroscopic Data and Analysis

The structural confirmation of the synthesized (E)-N-heptylideneaniline is achieved through a combination of spectroscopic methods.

Experimental Workflow for Analysis

¹H NMR Spectroscopy

Proton NMR spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-N-heptylideneaniline

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imine proton (-CH=N-) | 7.9 - 8.2 | Triplet | 1H |

| Aromatic protons | 6.8 - 7.4 | Multiplet | 5H |

| α-CH₂ (to C=N) | 2.3 - 2.6 | Quartet | 2H |

| β-CH₂ | 1.4 - 1.7 | Multiplet | 2H |

| Other methylene protons (-CH₂-) | 1.2 - 1.4 | Multiplet | 6H |

| Terminal methyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structures.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-N-heptylideneaniline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imine carbon (-C=N-) | 160 - 170 |

| Aromatic carbons | 120 - 150 |

| α-CH₂ (to C=N) | 35 - 45 |

| Other methylene carbons (-CH₂-) | 22 - 32 |

| Terminal methyl (-CH₃) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for an imine is the C=N stretching vibration.

Table 3: Key IR Absorption Frequencies for (E)-N-heptylideneaniline

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=N Stretch (Imine) | 1640 - 1690 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (E)-N-heptylideneaniline (C₁₃H₁₉N), the expected molecular weight is approximately 189.30 g/mol .

Table 4: Expected m/z Peaks in the Mass Spectrum of (E)-N-heptylideneaniline

| m/z | Interpretation |

| ~189 | Molecular ion [M]⁺ |

| ~118 | Loss of C₅H₁₁ (pentyl radical) |

| ~93 | Aniline fragment [C₆H₅NH₂]⁺ |

| ~77 | Phenyl fragment [C₆H₅]⁺ |

Conclusion

The synthesis of (E)-N-heptylideneaniline from aniline and heptanal is a well-established reaction. Its structural confirmation is reliably achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The spectroscopic data presented in this guide provide a benchmark for researchers working with this and similar Schiff base compounds, aiding in the verification of their synthesis and purity. The detailed protocols and compiled data serve as a valuable resource for professionals in organic synthesis and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of N-(heptylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(heptylidene)aniline, an imine formed from the condensation of aniline and heptanal. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with extrapolated data based on similar chemical structures and general principles of organic chemistry.

Chemical Identity and Structure

N-(heptylidene)aniline, also known as aniline heptanal imine, is a Schiff base with the chemical formula C₁₃H₁₉N. The structure consists of a heptylidene group double-bonded to the nitrogen of an aniline moiety.

Molecular Structure:

Physical and Chemical Properties

Quantitative data for N-(heptylidene)aniline is summarized in the table below. Where experimental data is not available, estimations based on related compounds are provided and noted.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₃H₁₉N | - |

| Molecular Weight | 189.30 g/mol | Calculated |

| CAS Number | 4275-05-2 | [1] |

| Appearance | Likely a pale yellow oil or low-melting solid | Estimated based on similar imines |

| Boiling Point | Not experimentally determined. Likely slightly higher than N-heptylaniline (160-161 °C at 21 Torr) | [2] |

| Melting Point | Not experimentally determined. | |

| Density | Not experimentally determined. Likely similar to N-heptylaniline (0.906 g/cm³) | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | General property of imines.[3] |

| pKa | Not experimentally determined. Aniline has a pKa of 4.6. | [4] |

Synthesis of N-(heptylidene)aniline

The synthesis of N-(heptylidene)aniline follows the general procedure for Schiff base formation, which involves the condensation reaction between a primary amine (aniline) and an aldehyde (heptanal). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product.[5][6]

General Experimental Protocol

The following is a generalized protocol for the synthesis of N-(heptylidene)aniline.

Materials:

-

Aniline (freshly distilled)

-

Heptanal

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

An appropriate solvent (e.g., toluene, ethanol, or methanol)

-

Optional: Acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using an azeotropic solvent like toluene), dissolve equimolar amounts of aniline and heptanal in the chosen solvent.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected or TLC indicates the consumption of starting materials), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of N-(heptylidene)aniline is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1620-1650 | C=N (Imine) | Stretching vibration, a key indicator of imine formation. |

| ~3000-3100 | C-H (Aromatic) | Stretching vibrations of the benzene ring. |

| ~2850-2960 | C-H (Aliphatic) | Stretching vibrations of the heptyl group. |

| ~1580 & ~1480 | C=C (Aromatic) | Ring stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

~8.0-8.2 ppm (triplet, 1H): The proton of the imine group (-CH=N-).

-

~6.8-7.4 ppm (multiplet, 5H): Protons of the aniline phenyl ring.

-

~2.4-2.6 ppm (quartet, 2H): The CH₂ group adjacent to the imine double bond.

-

~0.8-1.7 ppm (multiplet, 11H): Protons of the remaining aliphatic chain of the heptyl group.

¹³C NMR:

-

~160-170 ppm: The carbon of the imine group (-C=N-).

-

~148-152 ppm: The ipso-carbon of the phenyl ring attached to the nitrogen.

-

~115-130 ppm: Carbons of the phenyl ring.

-

~14-40 ppm: Carbons of the heptyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of N-(heptylidene)aniline is expected to show a molecular ion peak (M⁺) at m/z = 189. Common fragmentation patterns would involve cleavage of the C-N bond and fragmentation of the alkyl chain.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis, reaction mechanism, and a general workflow for the characterization of N-(heptylidene)aniline.

References

- 1. GSRS [precision.fda.gov]

- 2. 3007-70-3 CAS MSDS (N-heptylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iiste.org [iiste.org]

The Evolving Landscape of Aniline-Aldehyde Condensation: A Technical Guide to Novel Products and Their Applications

For Immediate Release

In the dynamic field of synthetic chemistry, the condensation reaction between anilines and aldehydes continues to be a fertile ground for the discovery of novel molecules with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of recent advancements in the synthesis, characterization, and application of new aniline-aldehyde condensation products, with a particular focus on Schiff bases and more complex heterocyclic structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile compounds in their work.

Core Synthetic Methodologies and Novel Approaches

The foundational reaction for generating Schiff bases, the nucleophilic addition of an aniline to an aldehyde followed by dehydration, has been refined through various methodologies to enhance yields, reduce reaction times, and improve the environmental footprint of the synthesis.[1] Beyond conventional heating, techniques such as microwave-assisted synthesis and reactions in high-temperature water have emerged as efficient alternatives.

Recently, the field has moved towards more complex and elegant synthetic strategies. Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer a powerful and atom-economical approach to generating molecular diversity. A notable example is the photoinduced carbonylative amination of arylaldehydes, a four-component reaction that efficiently produces α-aminoketones.[2] This method utilizes carbon monoxide as a carbonyl source and an aniline as the amine moiety, proceeding under mild, photoinduced conditions.[2] Such innovative approaches open avenues to novel scaffolds that are not readily accessible through traditional two-component condensations.

Experimental Protocols for Key Syntheses

To facilitate the replication and further development of these findings, detailed experimental protocols for the synthesis of representative novel aniline-aldehyde condensation products are provided below.

General Procedure for the Synthesis of Substituted Schiff Bases

A general method for the synthesis of Schiff bases involves the condensation of a substituted aniline with a substituted aldehyde in an alcoholic solvent.

Protocol:

-

To a solution of the substituted aldehyde (1.0 mmol) in ethanol (20 mL), a solution of the corresponding substituted aniline (1.0 mmol) in ethanol (10 mL) is added.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 2-4 hours and the progress is monitored by thin-layer chromatography.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

Protocol for a Photoinduced Four-Component Carbonylative Amination

This protocol outlines the synthesis of α-aminoketones from anilines, arylaldehydes, a Hantzsch ester, and carbon monoxide.[2]

Protocol:

-

A mixture of the arylaldehyde (0.2 mmol), aniline (0.24 mmol), and Hantzsch ester (0.24 mmol) is prepared in a reaction vessel.

-

The vessel is charged with carbon monoxide (10 bar).

-

The reaction is initiated by irradiation with a blue LED light source at room temperature.

-

The reaction is stirred for the specified time until completion, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired α-aminoketone.

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of recently synthesized aniline-aldehyde condensation products, providing a comparative overview of their physical and spectroscopic properties.

| Compound ID | Aniline Derivative | Aldehyde Derivative | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (C=N) | Key ¹H NMR Signals (ppm) (CH=N) |

| SB-1 | 4-Chloroaniline | 3-Nitrobenzaldehyde | ~60 | 84 | ~1625 | 8.5 - 8.8 |

| SB-2 | 4-Fluoroaniline | Salicylaldehyde | >85 | 118-120 | ~1615 | 8.6 |

| SB-3 | Aniline | Benzaldehyde | 78 | 51.5-52.2 | ~1628 | 8.3 |

| SB-4 | 3-Bromo-4-methylaniline | 2-Nitrobenzaldehyde | - | - | 1627-1693 | - |

| Compound ID | Reaction Type | Reactants | Product | Yield (%) |

| AK-1 | Photoinduced 4-Component | Benzaldehyde, Aniline, Hantzsch Ester, CO | 2-amino-1,2-diphenylethan-1-one | 50-80 |

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the underlying processes in the synthesis and potential action of these novel compounds.

References

Preliminary Investigation of Aniline-Heptanal Polymer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation product of aniline and heptanal, classified under CAS Number 9003-50-3, is a polymer with a history of application in the rubber industry. This technical guide provides a preliminary investigation into the synthesis, properties, and potential applications of this polymer, with a focus on aspects relevant to modern research, including potential biomedical uses. Detailed experimental protocols for synthesis and characterization are presented, alongside a summary of its known quantitative data.

Introduction

The reaction between an amine and an aldehyde results in the formation of a Schiff base, which can subsequently undergo polymerization. The aniline-heptanal polymer is a result of such a condensation reaction. Historically, this polymer has been utilized as an accelerator in the vulcanization of rubber. However, the broader family of Schiff base polymers and polyanilines are increasingly being explored for a range of applications, from conductive materials to biomedical devices. This guide aims to provide a foundational understanding of the aniline-heptanal polymer for researchers interested in its further investigation.

Synthesis of Aniline-Heptanal Polymer

The synthesis of aniline-heptanal polymer is a condensation reaction. The general principle involves the reaction of aniline with heptanal (heptaldehyde), often under heat, to form an imine (Schiff base) which then polymerizes.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from general procedures for the synthesis of Schiff bases from aniline and aldehydes.

Materials:

-

Aniline (freshly distilled)

-

Heptanal

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar quantity of aniline in absolute ethanol.

-

To this solution, add an equimolar amount of heptanal.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

The reaction mixture is then refluxed for a period of 3-5 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The resulting polymer precipitate is collected by filtration.

-

The collected solid is washed with cold ethanol to remove any unreacted monomers and catalyst.

-

The product is then dried in a vacuum oven at a moderate temperature.

Characterization of Aniline-Heptanal Polymer

A thorough characterization is essential to understand the structure and properties of the synthesized polymer. The following are standard techniques that can be employed.

Experimental Protocols for Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the dried polymer with potassium bromide (KBr) and pressing it into a pellet.

-

Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Key peaks to identify would be the C=N stretching of the imine group (around 1625 cm⁻¹) and the disappearance of the N-H stretching of the primary amine and the C=O stretching of the aldehyde.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Record ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the aniline protons and in the aliphatic region for the heptyl chain protons. The proton of the azomethine group (-CH=N-) should appear as a singlet in the downfield region.[1][2]

-

The ¹³C NMR spectrum would provide information on the carbon skeleton of the polymer.[3]

-

-

Thermal Analysis (TGA/DSC):

-

For Thermogravimetric Analysis (TGA), place a small amount of the polymer in a TGA instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). This will provide information on the thermal stability and decomposition profile of the polymer.[4][5][6][7]

-

For Differential Scanning Calorimetry (DSC), heat a small sample at a controlled rate to determine thermal transitions like the glass transition temperature (Tg).[4][5][6][8]

-

Quantitative Data

The following table summarizes the available quantitative data for the aniline-heptanal reaction product. It is important to note that some of these properties may refer to the monomeric Schiff base or a low molecular weight oligomer.

| Property | Value |

| CAS Number | 9003-50-3 |

| Molecular Formula | (C₁₃H₁₉N)ₓ |

| Molecular Weight | ~189.30 g/mol (monomer unit) |

| Appearance | Typically a viscous liquid or solid |

| Boiling Point | 150.4°C at 760 mmHg |

| Flash Point | 35°C |

| Density | 0.912 g/cm³ at 20°C |

| Water Solubility | 160 µg/L at 20°C |

Potential Applications in Drug Development

While the traditional application of aniline-heptanal polymer lies in the rubber industry, the broader class of Schiff base polymers is gaining attention in the biomedical field. Their dynamic and reversible imine bonds make them responsive to environmental stimuli like pH, which is a desirable characteristic for drug delivery systems.[9][10]

Schiff base polymers can be engineered into hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[9][10] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The pH-responsive nature of the Schiff base linkage could be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.[9]

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of aniline-heptanal polymer.

Conceptual pH-Responsive Drug Delivery

Caption: Conceptual model of pH-triggered drug release from a Schiff base polymer hydrogel.

Conclusion

The aniline-heptanal polymer, while historically an industrial material, presents interesting avenues for further research. Its synthesis via Schiff base condensation is straightforward, and it can be characterized by standard polymer analysis techniques. The exploration of its properties beyond its current applications, particularly in the context of stimuli-responsive materials for drug delivery, could be a fruitful area of investigation for researchers in materials science and pharmaceutical development. Further studies are warranted to determine its biocompatibility and to synthesize well-defined polymer architectures for potential biomedical applications.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ajrconline.org [ajrconline.org]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

- 9. Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction of Aniline with Aliphatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the reaction between aniline and aliphatic aldehydes. This classic condensation reaction, leading to the formation of Schiff bases (imines), is fundamental in organic synthesis and holds significant relevance in the preparation of pharmaceutical intermediates and other specialized chemical products. This document outlines the reaction mechanism, presents quantitative data, details experimental methodologies, and discusses the implications for drug development.

Core Principles: The Schiff Base Condensation

The reaction between aniline, a primary aromatic amine, and an aliphatic aldehyde is a nucleophilic addition-elimination reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This process typically occurs under acid or base catalysis, or simply upon heating, and is reversible.

The general mechanism proceeds in two main stages:

-

Formation of a Carbinolamine Intermediate: The lone pair of electrons on the aniline's nitrogen atom attacks the carbonyl carbon of the aliphatic aldehyde. A subsequent proton transfer results in a neutral tetrahedral intermediate known as a carbinolamine.

-

Dehydration to Form an Imine: The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). The elimination of a water molecule and a proton from the nitrogen leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final Schiff base or imine product.

The equilibrium of this reaction is driven by the removal of water, often accomplished using a Dean-Stark apparatus, molecular sieves, or other dehydrating agents.[1] Simple imines formed from aniline and short-chain aliphatic aldehydes (e.g., formaldehyde, acetaldehyde) are often unstable and prone to polymerization or hydrolysis, making their isolation and characterization challenging.[2]

Caption: Figure 1: General Mechanism of Schiff Base Formation

Quantitative Data: Reaction Products and Yields

The reaction of aniline with various aliphatic aldehydes produces N-alkylideneanilines. The stability and isolable yield of these products can vary significantly. While comprehensive comparative data under identical conditions is scarce due to product instability, the following tables summarize characteristic spectroscopic data for aniline and the expected products.

Table 1: Spectroscopic Data for Aniline and N-Alkylideneaniline Products

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Characteristic IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |

| Aniline | C₆H₅NH₂ | C₆H₇N | 93.13 | 3430, 3350 (N-H str), 1620 (N-H bend), 1600, 1500 (C=C str) | 7.28 (t, 2H), 6.89 (t, 1H), 6.77 (d, 2H), 3.68 (s, 2H, -NH₂)[3] | 146.6, 129.4, 118.8, 115.2[3] |

| N-Ethylideneaniline | C₆H₅N=CHCH₃ | C₈H₉N | 119.16 | ~1665 (C=N str) | ~8.1-8.3 (q, 1H, N=CH), ~2.0-2.2 (d, 3H, CH₃) | ~165 (C=N), ~150 (Ar C-N), ~18 (CH₃) |

| N-Propylideneaniline | C₆H₅N=CHCH₂CH₃ | C₉H₁₁N | 133.19 | ~1665 (C=N str) | ~8.0-8.2 (t, 1H, N=CH), ~2.3-2.5 (m, 2H, =CH-CH₂), ~1.1-1.3 (t, 3H, CH₃) | ~170 (C=N), ~150 (Ar C-N), ~28 (CH₂), ~11 (CH₃) |

| N-Butylideneaniline | C₆H₅N=CH(CH₂)₂CH₃ | C₁₀H₁₃N | 147.22 | ~1665 (C=N str) | ~8.0-8.2 (t, 1H, N=CH), ~2.3-2.5 (m, 2H, =CH-CH₂), ~1.4-1.6 (m, 2H, CH₂), ~0.9-1.0 (t, 3H, CH₃) | ~168 (C=N), ~150 (Ar C-N), ~37 (CH₂), ~21 (CH₂), ~14 (CH₃) |

Note: Spectroscopic data for N-alkylideneanilines are predicted based on typical chemical shifts and characteristic frequencies, as pure, isolated data is not widely published due to compound instability.

Experimental Protocols

The synthesis of Schiff bases from aniline and aliphatic aldehydes can be achieved through several methods. The choice of method often depends on the stability of the aldehyde and the desired product. A general workflow is presented below, followed by a specific example protocol.

Caption: Figure 2: General Experimental Workflow

Detailed Protocol: Synthesis of N-Butylideneaniline

This protocol describes the synthesis of N-butylideneaniline from aniline and butanal (butyraldehyde) with azeotropic removal of water.

Materials:

-

Aniline (e.g., 9.31 g, 0.10 mol)

-

Butanal (e.g., 7.93 g, 0.11 mol, 1.1 eq)

-

Toluene (150 mL)

-

p-Toluenesulfonic acid (catalytic amount, ~0.1 g)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

500 mL round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Reagent Addition: To the flask, add aniline (0.10 mol), toluene (150 mL), and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Initiation: Begin stirring and gently heat the mixture using the heating mantle. Add butanal (0.11 mol) dropwise to the mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (1.8 mL for 0.1 mol) has been collected, or until no more water is observed to be forming. This typically takes 2-4 hours.[1]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

-

-

Purification: The resulting crude N-butylideneaniline is an oil. Purify the product by vacuum distillation. The purity of the fractions should be checked by TLC or ¹H NMR spectroscopy.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and polymerization.

Relevance in Drug Development

The aniline-aldehyde condensation reaction is a valuable tool in medicinal chemistry and drug development for several reasons:

-

Intermediate for Heterocycle Synthesis: Schiff bases are crucial intermediates in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. For example, the reaction of aniline with aldehydes can be the first step in multicomponent reactions to build complex scaffolds like quinolines and other fused ring systems.[2]

-

Bioisosteric Replacement Studies: The imine linkage can be further reduced to a secondary amine (N-alkylaniline). This two-step sequence (condensation followed by reduction) is a common strategy for N-alkylation of anilines, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR).

-

Prodrug Design: The reversible nature of the imine bond can be exploited in prodrug design. A biologically active amine could be masked as a Schiff base to improve properties like solubility or membrane permeability, with the active drug being released upon hydrolysis in vivo.

-

Toxicological Considerations: The aniline moiety itself is a "structural alert" in drug development due to its potential for metabolic activation into reactive, toxic species like quinone-imines. Understanding the reactions of anilines, including condensation with endogenous aldehydes (e.g., from lipid peroxidation), is crucial for assessing the toxicological profile of aniline-containing drug candidates.

Caption: Figure 3: Role in Drug Development

Conclusion

The reaction of aniline with aliphatic aldehydes is a cornerstone of organic synthesis, providing access to Schiff bases that serve as versatile intermediates. While the inherent instability of products derived from short-chain aldehydes presents challenges in isolation and characterization, the reaction's utility in constructing more complex molecules, particularly within the pharmaceutical industry, is well-established. For drug development professionals, a thorough understanding of this reaction's mechanism, the factors controlling its equilibrium, and the synthetic applications of its products is essential for the design and synthesis of novel therapeutic agents and for evaluating the metabolic fate of aniline-containing compounds.

References

Heptanal Reactivity with Primary Aromatic Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of heptanal, an aliphatic aldehyde, with primary aromatic amines. This reaction, a cornerstone of imine chemistry, leads to the formation of N-heptylidene aromatic amines, commonly known as Schiff bases. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the underlying reaction mechanism, explores the influence of electronic and steric effects of substituents on the aromatic amine, provides representative experimental protocols, and summarizes key quantitative data.

Introduction

The condensation reaction between aldehydes and primary amines to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. Heptanal, a seven-carbon aliphatic aldehyde, readily reacts with primary aromatic amines in a reversible condensation reaction. The resulting N-heptylidene aromatic amines are characterized by a carbon-nitrogen double bond (azomethine group) and are valuable intermediates in various organic syntheses and key pharmacophores in many biologically active molecules. Understanding the kinetics and substituent effects of this reaction is crucial for the rational design and synthesis of novel therapeutic agents.

Reaction Mechanism and Kinetics

The formation of a Schiff base from heptanal and a primary aromatic amine proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This initial attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine product. This dehydration step is the rate-determining step and is typically acid-catalyzed.

The overall reaction is an equilibrium process. The position of the equilibrium can be shifted towards the product by removing water as it is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

Substituent Effects

The rate of reaction and the final yield of the N-heptylidene aromatic amine are significantly influenced by the electronic nature of the substituents on the aromatic amine.

-

Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃), increase the nucleophilicity of the amine nitrogen. This enhanced nucleophilicity accelerates the initial attack on the carbonyl carbon of heptanal, leading to a faster reaction rate and often higher yields.

-

Electron-withdrawing groups (EWGs) on the aromatic ring, such as chloro (-Cl) and nitro (-NO₂), decrease the nucleophilicity of the amine nitrogen. This reduced nucleophilicity slows down the rate of the nucleophilic addition step, resulting in a slower overall reaction and potentially lower yields.

Steric hindrance from bulky substituents on the aromatic amine, particularly in the ortho position, can also impede the reaction by sterically hindering the approach of the amine to the carbonyl carbon.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reaction of heptanal with various primary aromatic amines. Please note that specific yields and reaction times can vary depending on the precise reaction conditions.

| Aromatic Amine | Substituent | Electronic Effect | Typical Reaction Time (hours) | Typical Yield (%) |

| Aniline | -H | Neutral | 4 - 6 | 75 - 85 |

| p-Toluidine | -CH₃ (para) | Electron-donating | 3 - 5 | 80 - 90 |

| p-Anisidine | -OCH₃ (para) | Strong Electron-donating | 2 - 4 | 85 - 95 |

| p-Chloroaniline | -Cl (para) | Electron-withdrawing | 6 - 8 | 65 - 75 |

Table 1: Reaction of Heptanal with Substituted Primary Aromatic Amines

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |

| N-heptylidene-aniline | ~8.1 (t, 1H, -N=CH-), 7.3-7.0 (m, 5H, Ar-H), 2.5 (q, 2H, -CH₂-CH=N-), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~165 (-N=CH-), 152 (Ar-C-N), 129, 126, 121 (Ar-C), 36 (-CH₂-CH=N-), 32, 29, 23, 14 (Alkyl-C) |

| N-heptylidene-p-toluidine | ~8.1 (t, 1H, -N=CH-), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.5 (q, 2H, -CH₂-CH=N-), 2.3 (s, 3H, Ar-CH₃), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~164 (-N=CH-), 149 (Ar-C-N), 134 (Ar-C-CH₃), 130, 121 (Ar-C), 36 (-CH₂-CH=N-), 32, 29, 23, 21 (Ar-CH₃), 14 (Alkyl-C) |

| N-heptylidene-p-anisidine | ~8.1 (t, 1H, -N=CH-), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.5 (q, 2H, -CH₂-CH=N-), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~163 (-N=CH-), 157 (Ar-C-N), 145 (Ar-C-OCH₃), 122, 115 (Ar-C), 55 (-OCH₃), 36 (-CH₂-CH=N-), 32, 29, 23, 14 (Alkyl-C) |

| N-heptylidene-p-chloroaniline | ~8.1 (t, 1H, -N=CH-), 7.2 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 2.5 (q, 2H, -CH₂-CH=N-), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~166 (-N=CH-), 150 (Ar-C-N), 130 (Ar-C-Cl), 129, 122 (Ar-C), 36 (-CH₂-CH=N-), 32, 29, 23, 14 (Alkyl-C) |

Table 2: Spectroscopic Data for Representative N-heptylidene Aromatic Amines (Note: Approximate chemical shifts are provided. Actual values may vary slightly based on experimental conditions.)

Experimental Protocols

General Procedure for the Synthesis of N-heptylidene Aromatic Amines

Materials:

-

Heptanal (1.0 eq)

-

Substituted primary aromatic amine (1.0 eq)

-

Anhydrous Toluene or Ethanol

-

Catalytic amount of p-toluenesulfonic acid (p-TSA) or glacial acetic acid (optional)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add the primary aromatic amine (1.0 eq) and the solvent (e.g., toluene or ethanol).

-

Stir the mixture until the amine is completely dissolved.

-

Add heptanal (1.0 eq) to the solution.

-

If catalysis is desired, add a catalytic amount of p-TSA or a few drops of glacial acetic acid.

-

Heat the reaction mixture to reflux for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, monitor the collection of water.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Characterization

The synthesized N-heptylidene aromatic amines can be characterized by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the imine product. The characteristic signals for the imine proton (-N=CH-) and the carbon of the azomethine group are key indicators of successful synthesis.

-

Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration band in the region of 1690-1640 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.

Visualizations

Caption: General reaction mechanism for the formation of a Schiff base from heptanal and a primary aromatic amine.

Caption: A typical experimental workflow for the synthesis and characterization of N-heptylidene aromatic amines.

Conclusion

The reaction of heptanal with primary aromatic amines is a robust and versatile method for the synthesis of N-heptylidene Schiff bases. The reactivity is governed by the electronic and steric properties of the substituents on the aromatic amine, with electron-donating groups generally accelerating the reaction. The experimental protocols provided herein offer a solid foundation for the synthesis and characterization of these valuable compounds. For professionals in drug development, a thorough understanding of this reaction is essential for the design of novel molecules with potential therapeutic applications. Further research into the kinetics and optimization of reaction conditions for a wider range of substituted aromatic amines will continue to expand the utility of this important chemical transformation.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Heptylideneaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N-heptylideneaniline, a Schiff base formed from the condensation reaction of aniline and heptanal. The protocol is adapted from established industrial procedures, scaled down for research and development purposes. Included are detailed experimental procedures, a summary of reactants, and diagrams illustrating the reaction pathway and experimental workflow. This synthesis is a fundamental example of imine formation, a crucial reaction in various synthetic and medicinal chemistry applications.

Introduction

The formation of an imine, or Schiff base, through the condensation of a primary amine and an aldehyde or ketone is a cornerstone of organic synthesis. This reaction is characterized by the formation of a carbon-nitrogen double bond. N-heptylideneaniline is the product of the reaction between aniline, an aromatic amine, and heptanal, an aliphatic aldehyde. This synthesis is often conducted under neat (solvent-free) conditions at elevated temperatures. The removal of the water byproduct drives the equilibrium towards the formation of the imine product.

Reaction Scheme

The overall reaction for the synthesis of N-heptylideneaniline is as follows:

Caption: Chemical equation for the synthesis of N-heptylideneaniline.

Data Presentation

The following table summarizes the reactants for the synthesis of N-heptylideneaniline, with quantities scaled down for a typical laboratory experiment. Two different molar ratios are presented based on literature procedures.[1]

| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Volume (mL) | Mass (g) | Molar Ratio (Aniline:Heptanal) |

| Run 1 | 1:1 | |||||

| Aniline | 93.13 | 1.022 | 0.1 | 9.1 | 9.31 | 1 |

| Heptanal | 114.19 | 0.818 | 0.1 | 13.9 | 11.42 | 1 |

| Run 2 | 1:2 | |||||

| Aniline | 93.13 | 1.022 | 0.1 | 9.1 | 9.31 | 1 |

| Heptanal | 114.19 | 0.818 | 0.2 | 27.8 | 22.84 | 2 |

Experimental Protocol

This protocol describes a solvent-free synthesis of N-heptylideneaniline.

Materials:

-

Aniline (reagent grade)

-

Heptanal (reagent grade)

-

Round-bottom flask (100 mL)

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser (for distillation)

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation) or steam distillation setup

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the desired amount of heptanal (refer to the table for 1:1 or 1:2 molar ratio).

-

Begin stirring the heptanal and heat the flask to approximately 140°C using a heating mantle.[1]

-

-

Addition of Aniline:

-

Slowly add aniline to the hot, stirring heptanal over a period of about 30-60 minutes.

-

Maintain the reaction temperature at approximately 140°C throughout the addition.[1]

-

-

Reaction Completion:

-

After the addition is complete, continue to stir the reaction mixture at 140°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Purification:

-

Option A: Steam Distillation:

-

Allow the reaction mixture to cool slightly.

-